molecular formula C14H11NO3 B089666 4-Acetyl-4'-nitrobiphenyl CAS No. 135-69-3

4-Acetyl-4'-nitrobiphenyl

Cat. No.: B089666
CAS No.: 135-69-3
M. Wt: 241.24 g/mol
InChI Key: CVSGKJVJFSEPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-4'-nitrobiphenyl is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43063. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

135-69-3

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

1-[4-(4-nitrophenyl)phenyl]ethanone

InChI

InChI=1S/C14H11NO3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9H,1H3

InChI Key

CVSGKJVJFSEPSO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

135-69-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

From 4-nitro-bromobenzene and 4-acetylphenyl boronic acid, yield 97%; mp 144-146° C. (lit.,7 150-151° C.); IR: 1681, 1530, 1497, 1361 and 1280; 1H NMR (400 MHz; CDCl3): 8.02 (2H, d, J 8.5), 7.64-7.56 (4H, m), 7.16 (2H, t, J 8.5) and 2.63 (3H, s); 13C NMR (CDCl3): 197.5, 164.2, 144.7, 136, 128.9, 127, 116, 115.7 and 26.6; m/z (EI) 199 (30%, M+−C2H2O), 131 (50) and 69 (100)(Found: M+−C2H2O, 199.062).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 50 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.